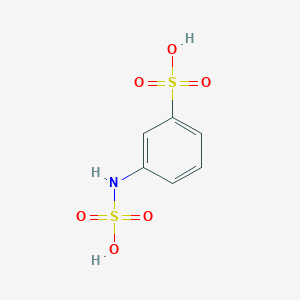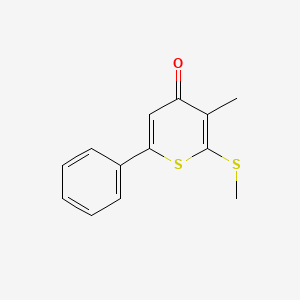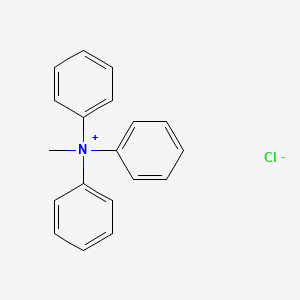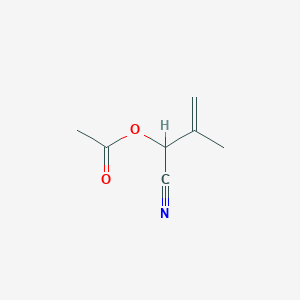
3-Butenenitrile, 2-(acetyloxy)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butenenitrile, 2-(acetyloxy)-3-methyl- is an organic compound with the molecular formula C7H9NO2. It is also known by other names such as 2-acetoxy-3-butenenitrile and acrolein cyanohydrin acetate . This compound is characterized by the presence of a nitrile group (C≡N) and an acetate group (CH3COO) attached to a butene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butenenitrile, 2-(acetyloxy)-3-methyl- typically involves the reaction of acrolein with hydrogen cyanide to form acrolein cyanohydrin, which is then acetylated using acetic anhydride . The reaction conditions usually require a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and the attainment of high-purity product .
Chemical Reactions Analysis
Types of Reactions
3-Butenenitrile, 2-(acetyloxy)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles and esters.
Scientific Research Applications
3-Butenenitrile, 2-(acetyloxy)-3-methyl- has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of plastics, solvents, and synthetic intermediates.
Mechanism of Action
The mechanism of action of 3-Butenenitrile, 2-(acetyloxy)-3-methyl- involves its metabolism in the body. Upon ingestion, it undergoes enzymatic reactions mediated by cytochrome P450 enzymes, leading to the formation of reactive metabolites such as acrolein and hydrogen cyanide . These metabolites can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Acetoxy-3-butenenitrile: Similar in structure but lacks the methyl group.
3-Butenenitrile, 2-(acetyloxy)-2-methyl-: Similar but with a different substitution pattern.
Uniqueness
3-Butenenitrile, 2-(acetyloxy)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its reactivity and selectivity make it valuable in various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
112503-31-8 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
(1-cyano-2-methylprop-2-enyl) acetate |
InChI |
InChI=1S/C7H9NO2/c1-5(2)7(4-8)10-6(3)9/h7H,1H2,2-3H3 |
InChI Key |
QFDQWMCSHDBHIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C#N)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Phenylpropylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14303731.png)
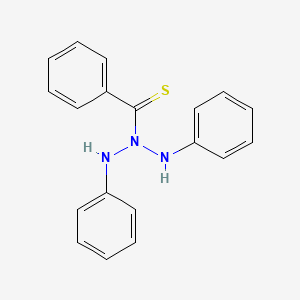
![(NZ)-N-[2-(4-fluorophenyl)-1-pyridin-4-ylethylidene]hydroxylamine](/img/structure/B14303753.png)

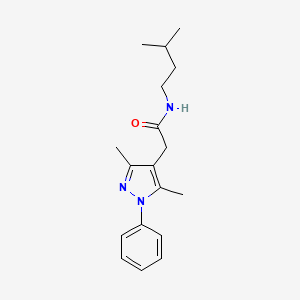
![[(4-Propylphenyl)phosphoryl]bis[(2,6-dichlorophenyl)methanone]](/img/structure/B14303776.png)
![N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide](/img/structure/B14303777.png)
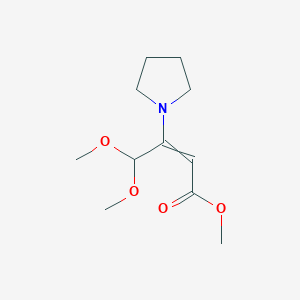
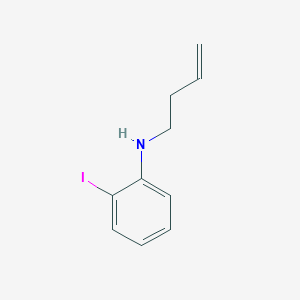
![4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide](/img/structure/B14303812.png)
